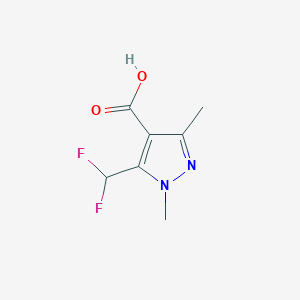
5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4F2N2O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring, which is a five-membered heterocycle, with a difluoromethyl group and a carboxylic acid group attached .
Chemical Reactions Analysis
While specific chemical reactions involving 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid are not available, it’s worth noting that organofluorine compounds are often used in the synthesis of pharmaceuticals and agrochemicals . The incorporation of fluorine atoms can modulate several important properties of a molecule, including its metabolism, pharmacokinetics, and ability to permeate biological tissues .
Physical And Chemical Properties Analysis
5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 162.1 .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activity
The compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, derived from a related chemical structure, was studied for its crystal structure and biological activity, particularly its inhibitory effects on cancer cell proliferation (Liu et al., 2016).
Structural and Spectral Studies
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid underwent detailed structural and spectral analysis, combining experimental and theoretical studies. This research provides insights into the molecular structure and electronic properties, offering a basis for understanding the chemical behavior and potential applications of related compounds (Viveka et al., 2016).
Synthesis and Chemical Transformations
Studies on compounds like ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates and their subsequent transformations offer insights into the synthetic versatility and potential applications of the pyrazole carboxylate derivatives in chemical synthesis (Arbačiauskienė et al., 2011).
Synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic Acid
The synthesis of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid demonstrates the chemical processes and conditions needed to obtain this compound, which could be a precursor or a building block for further chemical or pharmacological research (Li-fen, 2013).
Antifungal Activity and Molecular Interactions
A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides highlighted their antifungal activity and molecular interactions. This research provides a basis for understanding the bioactive potential of related compounds (Du et al., 2015).
Safety And Hazards
While specific safety and hazard information for 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
The field of organofluorine chemistry, which includes compounds like 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, has seen rapid growth in recent years . This is largely due to the development of new reagents and catalysts for fluorination and fluoroalkylation methods. As organofluorine compounds are used increasingly in everyday applications, further landmark achievements are expected in the fields of fluorination and fluoroalkylation .
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)11(2)10-3/h6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSHSDMDFVTYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182151 | |
| Record name | 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1384427-29-5 | |
| Record name | 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



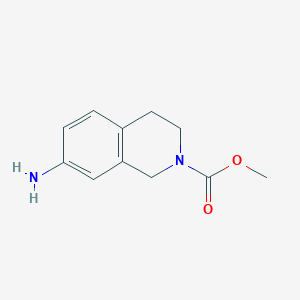
![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)
![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)
![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)
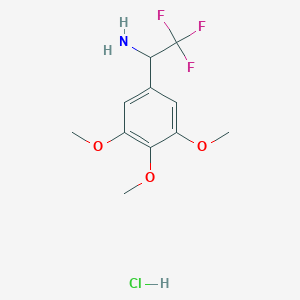
![3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1430097.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)
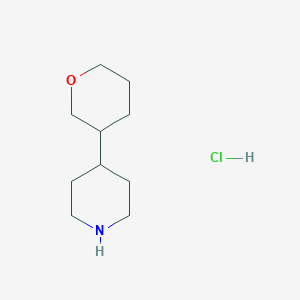

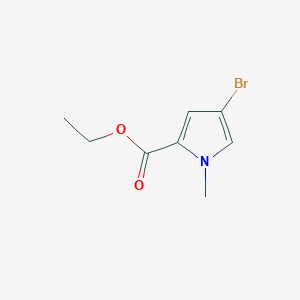
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine](/img/structure/B1430105.png)
![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430107.png)